
Udenafil
Overview
Description
Udenafil (Zydena®) is a potent, selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED). Structurally, it shares similarities with sildenafil citrate (Viagra®), featuring a pyrazolopyrimidinone core . In vitro studies demonstrate its high selectivity for PDE5, comparable to sildenafil, with an IC50 of 5.7 nM . Pharmacokinetically, this compound exhibits rapid absorption (time to maximum plasma concentration, Tmax: 0.8–1.3 hours) and a prolonged terminal half-life (t½: 7.3–12.1 hours), enabling both rapid onset and sustained efficacy . Clinical trials confirm its efficacy in improving erectile function across diverse etiologies, with significant enhancements in Sexual Encounter Profile (SEP) scores and Global Assessment Questionnaire (GAQ) responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of udenafil involves multiple steps, starting from the preparation of key intermediates. One of the synthetic routes includes the reaction of 5-(2-propyloxy-5-(1-methyl-2-pyrrolidinyleneamidosulfonyl)phenyl)-1-methyl-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidine-7-one with various organic acids to form acid addition salts. These acids include oxalic acid, benzenesulfonic acid, camphorsulfonic acid, cinnamic acid, adipic acid, and cyclamic acid .
Industrial Production Methods: In industrial production, this compound is synthesized through a series of chemical reactions that ensure high yield and purity. The process involves the use of organic solvents and catalysts to facilitate the reactions. The final product is then purified through crystallization and other separation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Udenafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Udenafil is a phosphodiesterase-5 (PDE5) inhibitor drug used primarily to treat erectile dysfunction (ED) . Recent studies have also investigated its effects on cerebral hemodynamics and cardiac function .
Erectile Dysfunction
Efficacy and Safety: this compound is a selective PDE5 inhibitor developed for ED treatment . Clinical trials have demonstrated its efficacy and safety in patients with ED .
Study Results: A multicenter, double-blind, placebo-controlled trial involved 167 patients with ED who were randomized to receive a placebo or this compound at fixed doses of 100 mg or 200 mg as needed for 12 weeks . The primary outcome measured was the change from baseline in erectile function (EF) domain scores using the International Index of Erectile Dysfunction (IIEF) questionnaire .
After 12 weeks, patients treated with this compound showed a significantly greater change in the IIEF-EF domain score compared to the placebo group . The rates of successful penetration and maintenance of erection were also significantly enhanced with this compound compared to the placebo . A significantly greater proportion of the this compound treatment groups responded positively to the Global Assessment Question (GAQ) compared to the placebo group .
Meta-Analysis: A meta-analysis of five randomized, placebo-controlled trials revealed that this compound treatment provided an average increase in the change from baseline in the IIEF-EF score of 5.65 points compared to the placebo . The analysis also showed average increases of 22.14% and 31.22% in positive responses to questions 2 and 3 of the Sexual Encounter Profile (SEP2 and SEP3), respectively, after this compound treatment compared to the placebo .
Cardiac Applications
Cardiac Hypertrophy: Research has explored the therapeutic effects of this compound on pressure-overload cardiac hypertrophy in rats . Long-term use of this compound prevented cardiac remodeling and improved exercise capacity and survival in rats with pressure-overload cardiac hypertrophy .
Study Results: In rats with surgically induced aortic constriction (SAC), this compound attenuated left ventricular (LV) remodeling processes . this compound also improved LV performance and attenuated myocardial fibrosis and apoptosis . The survival benefit of this compound was significant based on the Kaplan–Meier survival curve .
Fontan this compound Exercise Longitudinal (FUEL) Trial: The FUEL trial assessed the safety and efficacy of this compound in patients with Fontan physiology . However, the results of the FUEL trial indicated that this compound was not superior to the placebo in improving oxygen consumption at peak exercise among compensated patients with Fontan physiology .
Cerebral Hemodynamics
Mechanism of Action
Udenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and increased blood flow to the penis, thereby facilitating erection during sexual stimulation .
Comparison with Similar Compounds
Pharmacokinetic Comparison
Table 1: Pharmacokinetic Profiles of PDE5 Inhibitors
Key Findings :
- This compound’s t½ (7.3–12.1 h) is intermediate between sildenafil (3–5 h) and tadalafil (17.5 h), supporting flexible dosing .
Pharmacodynamic Comparison
Table 2: Potency and Selectivity of PDE5 Inhibitors
Compound | PDE5 IC50 (nM) | Selectivity Ratio (PDE5/PDE6) | Clinical Dose (mg) |
---|---|---|---|
This compound | 5.7 | 12.5 | 100–200 |
Sildenafil | 6.0 | 10.0 | 25–100 |
Tadalafil | 5.0 | 780.0 | 10–20 |
Vardenafil | 0.7 | 15.0 | 10–20 |
Key Findings :
- This compound’s PDE5 inhibition potency (IC50: 5.7 nM) is comparable to sildenafil (6.0 nM) and tadalafil (5.0 nM) .
- Its selectivity for PDE5 over PDE6 (ratio: 12.5) reduces the risk of visual disturbances compared to sildenafil (ratio: 10.0) .
Table 3: Clinical Outcomes in ED Trials
Key Findings :
- This compound demonstrates superior GAQ response rates (88.5%) compared to sildenafil (82.0%) and avanafil (77.0%) .
- Safety profiles are similar across PDE5 inhibitors, with this compound showing transient color vision changes in rare cases .
Unique Therapeutic Advantages
- Neurocognitive Benefits : Preclinical studies suggest this compound crosses the blood-brain barrier, improving cognitive function and depression in ED patients .
- Combination Therapy : Synergistic effects with dapoxetine for concurrent ED and premature ejaculation, with tolerable pharmacokinetic interactions (e.g., delayed Tmax by 1 hour) .
Biological Activity
Udenafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor developed primarily for the treatment of erectile dysfunction (ED) and has also shown promise in treating pulmonary arterial hypertension (PAH). This article explores its biological activity, pharmacokinetics, efficacy, and safety through various studies and clinical trials.
Overview of this compound
This compound, chemically known as 5-[2-propyloxy-5-(1-methyl-2-pyrrolidiny lethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one, is structurally similar to sildenafil (Viagra). It functions by inhibiting PDE-5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates smooth muscle relaxation and enhances blood flow to the penis during sexual stimulation.
Pharmacokinetics
This compound is rapidly absorbed, reaching peak plasma concentrations within 0.8 to 1.3 hours post-administration. The terminal half-life ranges from 7.3 to 12.1 hours, indicating a relatively prolonged effect compared to other PDE-5 inhibitors. In a single-dose study, the area under the curve (AUC) and maximum plasma concentration () increased supraproportionally with higher doses, suggesting a nonlinear pharmacokinetic profile .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Time | 0.8 - 1.3 hours |
Half-Life | 7.3 - 12.1 hours |
AUC | Dose-dependent increase |
Dose-dependent increase |
Erectile Dysfunction
In clinical studies, this compound has demonstrated significant efficacy in improving erectile function. A double-blind study involving 167 patients showed that those treated with this compound experienced substantial improvements in the International Index of Erectile Function-Erectile Function Domain (IIEF-EFD) scores compared to placebo . The rates of successful penetration and maintenance of erection were significantly higher in the this compound groups.
Case Study: A recent trial involving 99 patients post-bilateral nerve-sparing radical prostatectomy showed that daily administration of 75 mg this compound improved erectile function significantly without severe adverse effects. After 32 weeks, over 36% of patients achieved an IIEF-EF score of 22 or higher compared to only 13% in the control group .
Pulmonary Arterial Hypertension
This compound has also been evaluated for its effects on exercise capacity in patients with PAH. In a Phase IIa trial, patients receiving a baseline dose of 50 mg exhibited greater reductions in pulmonary vascular resistance and improved exercise capacity as measured by the six-minute walk test compared to those receiving placebo .
Table 2: Efficacy Outcomes in PAH Patients
Outcome Measure | This compound Group (50 mg) | Placebo Group |
---|---|---|
Six-Minute Walk Distance | Increased by 34 m | No significant change |
Borg Dyspnea Score | No significant change | No significant change |
Time to Clinical Worsening | No significant change | No significant change |
Safety Profile
This compound is generally well tolerated with a safety profile comparable to other PDE-5 inhibitors. Most adverse events reported include mild headaches and facial flushing . In studies involving over 200 subjects, serious adverse events were rare, indicating a favorable safety margin.
Q & A
Basic Research Questions
Q. How can researchers validate analytical methods for quantifying Udenafil in complex biological matrices?
- Methodological Guidance : Use experimental designs like the Box-Behnken model to optimize factors influencing detection (e.g., mobile phase composition, column temperature). Validate parameters such as specificity, linearity (e.g., 0.1–50 µg/mL range), and precision (intra-day CV <5%) using uncertainty profiles to assess measurement reliability . Include system suitability testing to ensure reproducibility across HPLC or LC-MS platforms.
Q. What preclinical models are suitable for studying this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Experimental Design : Utilize conscious rabbit models to evaluate erectile response latency and duration, noting this compound’s Tmax (0.8–1.3 hours) and terminal half-life (9.9–12.1 hours) . For renal studies, employ ischemia-reperfusion injury models in rats, measuring biomarkers like serum malondialdehyde (MDA) and creatinine clearance to assess nephroprotective effects .
Q. How can researchers ensure compliance when handling this compound in laboratory settings?
- Best Practices : Document storage conditions (-20°C for lyophilized forms; solvent stability ≤1 month at -20°C), purity (≥99%), and batch-specific data per regulatory guidelines . Adhere to safety protocols for PDE5 inhibitors, including PPE for aerosolized forms and disposal guidelines for hazardous waste .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in this compound’s efficacy across diabetic vs. non-diabetic erectile dysfunction (ED) models?
- Data Analysis : Conduct stratified subgroup analyses in randomized trials to isolate confounding variables (e.g., glycemic control in diabetic cohorts). For example, a meta-analysis by Ding et al. reported a 5.65-point improvement in IIEF-EF scores with this compound vs. placebo, but stratification by HbA1c levels may reveal variability . Use multivariate regression to adjust for comorbidities like hypertension or endothelial dysfunction.
Q. How can PK/PD modeling optimize dosing regimens for this compound in combination therapies (e.g., with alpha-blockers for LUTS/BPH)?
- Study Design : Implement crossover trials comparing this compound monotherapy (100 mg) vs. combination with alpha-blockers (e.g., tamsulosin). Measure outcomes like IPSS (-2.8 points) and IIEF-5 (+7.4 points) . Use population PK models to account for drug interactions, leveraging this compound’s long half-life to assess sustained efficacy (>12 hours post-dose).
Q. What biomarkers are most reliable for evaluating this compound’s endothelial effects in diabetic ED populations?
- Methodology : In longitudinal studies, track endothelial biomarkers like circulating cGMP, nitric oxide metabolites, and endothelin-1. A Korean open-label trial reported improved endothelial function in diabetic patients after 8 weeks of daily this compound, correlating with IIEF-EF improvements (+7.4 points) . Pair ELISA-based assays with Doppler ultrasound to assess penile blood flow.
Q. Methodological Pitfalls and Solutions
Q. How to address underpowered sample sizes in this compound trials?
- Statistical Planning : Use power calculations based on prior effect sizes (e.g., 22.14% SEP2 improvement ). For pilot studies, employ adaptive designs to re-estimate sample size mid-trial. Collaborate across institutions to pool data, as seen in meta-analyses of 5 RCTs (n=85–100/group) .
Q. What frameworks ensure rigor in formulating this compound-related research questions?
- Guidance : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) and PICO (Population: diabetic ED; Intervention: this compound 100 mg; Comparison: placebo; Outcome: IIEF-EF change). Avoid vague questions like “Is this compound effective?” in favor of hypothesis-driven inquiries (e.g., “How does this compound modulate cGMP in hyperglycemic endothelia?”) .
Q. Data Presentation and Reproducibility
Q. How to standardize reporting of this compound’s adverse events (AEs) across studies?
- Checklist : Use CONSORT guidelines to document AE incidence (e.g., headache: 15%; flushing: 8% ). Differentiate mild (self-resolving) vs. severe AEs (e.g., priapism) and report discontinuation rates. Cross-reference with EMA/FDA pharmacovigilance databases for post-marketing surveillance.
Q. What metadata is critical for replicating this compound experiments?
- Documentation : Include drug source (e.g., CAS: 268203-93-6), vehicle (DMSO concentration ≤0.1%), and in vivo administration routes (oral gavage vs. IV). For cell studies, detail PDE5 isoform specificity (IC50 for PDE5: 5.2 nM ). Publish raw data in repositories like Figshare to enable reanalysis.
Properties
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870301 | |
Record name | Udenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Udenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-02 g/L | |
Record name | Udenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP. | |
Record name | Udenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
268203-93-6 | |
Record name | Udenafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Udenafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Udenafil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Udenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Udenafil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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